1-Isopropyl-3-(3,5-xylyl)urea

Catalog No.
S15681907
CAS No.
100076-49-1
M.F
C12H18N2O
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isopropyl-3-(3,5-xylyl)urea

CAS Number

100076-49-1

Product Name

1-Isopropyl-3-(3,5-xylyl)urea

IUPAC Name

1-(3,5-dimethylphenyl)-3-propan-2-ylurea

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3,(H2,13,14,15)

InChI Key

CISRMVBYLJIVTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC(C)C)C

1-Isopropyl-3-(3,5-xylyl)urea is a chemical compound classified as a substituted urea, characterized by the presence of an isopropyl group and a 3,5-dimethylphenyl (xylyl) substituent on the urea nitrogen. Its molecular formula is C12H18N2OC_{12}H_{18}N_{2}O, and it is recognized for its potential applications in various fields, including pharmaceuticals and materials science. The structure features a urea moiety, which is known for its ability to form hydrogen bonds, contributing to its biological and chemical properties.

Typical of urea derivatives. These include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield isopropyl amine and 3,5-xylyl isocyanate.
  • Dealkylation: The removal of the isopropyl group can occur under specific reaction conditions, leading to monoalkylated urea derivatives.
  • Formation of Urethane: It can react with alcohols to form corresponding urethanes, which are important intermediates in polymer synthesis.

The biological activity of 1-Isopropyl-3-(3,5-xylyl)urea has been explored in various studies:

  • Anticancer Properties: Some derivatives of substituted ureas exhibit cytotoxic effects against cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways.
  • Antimicrobial Activity: Urea derivatives have shown promise in inhibiting bacterial growth, making them candidates for developing new antimicrobial agents.
  • Enzyme Inhibition: Certain substituted ureas can act as inhibitors for specific enzymes, which may be useful in therapeutic applications.

The synthesis of 1-Isopropyl-3-(3,5-xylyl)urea typically involves the reaction of isopropyl amine with 3,5-dimethylphenyl isocyanate. General methods include:

  • Direct Reaction:
    • Mix isopropyl amine with 3,5-dimethylphenyl isocyanate in an organic solvent such as tetrahydrofuran or dichloromethane.
    • Stir the mixture at room temperature until the reaction completes (monitored by thin-layer chromatography).
    • Purify the product through recrystallization or column chromatography.
  • Alternative Methods:
    • Use of coupling agents or catalysts to facilitate the reaction between amines and isocyanates.
    • Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times.

1-Isopropyl-3-(3,5-xylyl)urea has several applications:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity.
  • Agricultural Chemicals: It may be used in formulations for herbicides or fungicides.
  • Polymer Science: Serves as a building block for synthesizing urea-based polymers with specific properties.

Studies on the interactions of 1-Isopropyl-3-(3,5-xylyl)urea with biological targets have revealed:

  • Hydrogen Bonding: The ability to form multiple hydrogen bonds enhances its interaction with proteins and nucleic acids.
  • Conformational Analysis: NMR studies indicate that the compound adopts specific conformations that affect its reactivity and binding affinity.

1-Isopropyl-3-(3,5-xylyl)urea shares structural similarities with various other substituted ureas. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1-IsopropylureaContains isopropyl groupBasic structure without aromatic substituents
1-(4-Methylphenyl)-3-isopropylureaContains para-methyl phenyl groupDifferent aromatic substitution pattern
1-(2-Naphthyl)-3-isopropylureaContains naphthyl groupLarger aromatic system affecting physical properties
1-(2,6-Dimethylphenyl)-3-isopropylureaContains ortho-dimethyl phenyl groupIncreased steric hindrance due to methyl groups

Uniqueness

1-Isopropyl-3-(3,5-xylyl)urea stands out due to its specific xylyl substitution pattern which may enhance its biological activity compared to other simpler substituted ureas. The presence of both an aliphatic and an aromatic component allows for diverse interactions within biological systems.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

206.141913202 g/mol

Monoisotopic Mass

206.141913202 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

Explore Compound Types